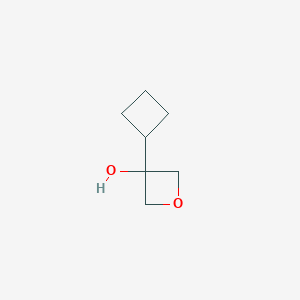

3-Cyclobutyloxetan-3-OL

Beschreibung

Contextualization of Oxetane Chemistry and its Unique Properties

The oxetane ring, a four-membered heterocycle containing one oxygen atom, is a structural motif of growing importance in medicinal and synthetic chemistry. acs.orgnih.gov Its significance stems from a combination of high ring strain, estimated at approximately 25.5-26 kcal/mol (106 kJ/mol), and distinct physicochemical properties. beilstein-journals.orgnih.gov This inherent strain, comparable to that of an epoxide, makes the oxetane ring susceptible to ring-opening reactions, rendering it a useful synthetic intermediate. acs.orgresearchgate.net

Despite its reactivity, the oxetane ring is stable enough to be incorporated as a key structural element in drug discovery campaigns. acs.orgnih.gov Its small, polar nature allows it to serve as a nonclassical isostere for other common chemical groups. mdpi.com For instance, the 3,3-disubstituted oxetane core is often used as a surrogate for gem-dimethyl or carbonyl groups, frequently leading to improved physicochemical properties such as aqueous solubility and metabolic stability. beilstein-journals.orgnih.govresearchgate.net The introduction of an oxetane can modulate the lipophilicity and basicity of nearby functional groups, which are critical parameters in drug design. acs.orgacs.org

Structurally, the oxetane ring is nearly planar, a feature attributed to the presence of the oxygen atom which reduces the gauche interactions that cause significant puckering in cyclobutane. nih.govstudentdoctor.net The bond angles within the ring are significantly compressed from the ideal tetrahedral angle. beilstein-journals.org This strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making oxetane an excellent hydrogen-bond acceptor, often more effective than other cyclic ethers and even many carbonyl groups like ketones and esters. acs.orgbeilstein-journals.orgmdpi.com This potent hydrogen-bonding capability is a key feature driving its use in medicinal chemistry. acs.org

Significance of Cyclobutane Derivatives in Organic Synthesis

Cyclobutane, the carbocyclic analogue of oxetane, is another fundamental four-membered ring that plays a crucial role in organic synthesis. acs.org While less strained than oxetane, cyclobutane still possesses significant ring strain (approximately 26 kcal/mol), which is a source of its synthetic versatility. acs.org This strain facilitates selective bond cleavage reactions, allowing cyclobutane derivatives to be used as starting materials for a variety of acyclic and cyclic compounds, including the synthesis of larger ring systems through ring-enlargement reactions. acs.orgacs.org

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in the design of complex molecules. nih.gov Its derivatives are found in numerous natural products and serve as key synthons for their total synthesis. nih.govbohrium.com In medicinal chemistry, the incorporation of a cyclobutane ring can introduce conformational rigidity, which is a valuable strategy for designing molecules that bind to specific biological targets with high affinity and selectivity.

Interplay of Oxetane and Cyclobutane Ring Strain in 3-Cyclobutyloxetan-3-OL

The compound this compound represents a fascinating conjunction of the two previously discussed strained systems. As a spirocyclic compound, a single quaternary carbon atom is shared between the cyclobutane and oxetane rings. rsc.org This structural feature creates a rigid, three-dimensional architecture with distinct chemical properties. The inherent rigidity of spirocyclic systems can be advantageous in medicinal chemistry, as it reduces the conformational entropy penalty upon binding to a biological target. rsc.orgmdpi.com

The stability and reactivity of this compound are governed by the cumulative and interactive strain of both four-membered rings. While 3,3-disubstituted oxetanes are generally considered more stable than other substitution patterns, the presence of an internal nucleophile, such as the tertiary alcohol in this molecule, can facilitate ring-opening under certain conditions (e.g., acidic). acs.org

The synthesis of such spiro-oxetanes can be achieved through various methods, often involving the reaction of a suitable cyclobutyl-containing nucleophile with 3-oxetanone, or through intramolecular cyclization strategies. beilstein-journals.orggoogleapis.com The tertiary alcohol functionality adds another layer of chemical utility, providing a handle for further derivatization or acting as a key hydrogen-bonding group.

The combination of the polar, hydrogen-bond-accepting oxetane ring with the conformationally rigid cyclobutane scaffold results in a molecule with a unique profile. It is a compact, sp³-rich structure that can explore chemical space in ways that acyclic or simple monocyclic analogues cannot. Strained spiro heterocycles like this compound are of increasing interest as they can impart beneficial properties like metabolic stability while providing novel three-dimensional exit vectors for further chemical modification. rsc.org

Below is a table summarizing some of the computed chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ nih.gov |

| Molecular Weight | 128.17 g/mol nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

| Topological Polar Surface Area | 29.5 Ų nih.gov |

| XLogP3-AA (Lipophilicity) | 0.3 nih.gov |

This data is computationally generated and sourced from PubChem. nih.gov

Eigenschaften

IUPAC Name |

3-cyclobutyloxetan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(4-9-5-7)6-2-1-3-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLUQLZIDUFFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2(COC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3-cyclobutyloxetan-3-ol

Ring-Opening Reactions of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions under various conditions. beilstein-journals.org This reactivity is more pronounced than in its less strained five- and six-membered counterparts (tetrahydrofuran and tetrahydropyran, respectively) but generally requires activation by acidic or strongly nucleophilic reagents. ethz.chacs.org The substitution pattern at the 3-position significantly influences the stability and reactivity of the oxetane ring. ethz.ch

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the reactivity of the oxetane ring in 3-Cyclobutyloxetan-3-OL is significantly enhanced. The reaction is initiated by the protonation of the oxetane oxygen atom, which transforms the hydroxyl group into a much better leaving group (H₂O). libretexts.orgmasterorganicchemistry.com This initial step is a rapid equilibrium. The subsequent ring-opening step is the rate-determining step and can proceed through a mechanism that has characteristics of both Sₙ1 and Sₙ2 reactions. libretexts.orglibretexts.orgopenstax.org

The C-O bond begins to break, leading to the development of a partial positive charge on the carbon atoms of the oxetane ring. In the case of this compound, the tertiary carbon atom (C3), being bonded to the cyclobutyl group and the hydroxyl group, is better able to stabilize a positive charge than the primary C2 and C4 atoms. Consequently, the transition state has significant Sₙ1 character at the C3 position. openstax.org A nucleophile will then attack this more electrophilic, tertiary carbon center.

A plausible mechanism for the acid-catalyzed hydrolysis is the formation of a 1,3-diol, specifically 1-cyclobutyl-1,3-dihydroxypropan-2-one, following rearrangement, or more directly, a triol product. The presence of the internal hydroxyl group can also lead to intramolecular reactions, especially under acidic conditions, potentially forming bicyclic or spirocyclic ether systems after rearrangement. rsc.org

Table 1: Plausible Products of Acid-Catalyzed Ring Opening of this compound with Various Nucleophiles

| Nucleophile (Reagent) | Plausible Major Product(s) | Mechanism Notes |

| H₂O (dilute H₂SO₄) | 1-cyclobutylglycerol | Attack at the tertiary carbon (C3) after protonation. |

| HCl (anhydrous) | 3-chloro-1-cyclobutylpropane-1,3-diol | Nucleophilic attack by Cl⁻ at the more substituted carbon. openstax.org |

| CH₃OH (catalytic H⁺) | 3-methoxy-1-cyclobutylpropane-1,3-diol | Methanol attacks the protonated oxetane at the tertiary center. |

This table is illustrative and based on established principles of oxetane and epoxide ring-opening reactions. libretexts.orgopenstax.org

Nucleophile-Induced Ring Opening Pathways

In the absence of an acid catalyst, ring-opening of the oxetane requires a strong nucleophile. These reactions typically proceed via a standard Sₙ2 mechanism. chemguide.co.ukwikipedia.org The nucleophile attacks one of the carbon atoms of the oxetane ring, leading to the cleavage of a C-O bond. Due to steric hindrance at the quaternary C3 position, nucleophilic attack is expected to occur preferentially at the less substituted methylene carbons (C2 or C4) of the oxetane ring. ethz.ch

For example, reaction with a strong base like sodium hydroxide would involve the nucleophilic attack of the hydroxide ion (OH⁻) at a primary carbon of the oxetane ring. This would result in the formation of a diol anion, which upon workup would yield 3-(hydroxymethyl)-3-cyclobutyl-oxetan-3-ol.

Organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are potent nucleophiles capable of opening the oxetane ring. libretexts.org The reaction with ethylene oxide and Grignard reagents is a classic method for extending a carbon chain by two atoms and forming a primary alcohol. libretexts.org A similar reaction with this compound would likely involve the attack of the carbanionic part of the organometallic reagent at one of the oxetane's CH₂ groups.

Table 2: Predicted Outcomes of Nucleophilic Ring Opening of this compound

| Nucleophile (Reagent) | Predicted Major Product | Mechanism Notes |

| Sodium Hydroxide (NaOH) | 3-(hydroxymethyl)-3-cyclobutyl-oxetan-3-ol | Sₙ2 attack at the less hindered methylene carbon. chemguide.co.uk |

| Sodium Azide (NaN₃) | 3-(azidomethyl)-3-cyclobutyl-oxetan-3-ol | Sₙ2 displacement at a primary carbon. researchgate.net |

| Methylmagnesium Bromide (CH₃MgBr) | 3-(1-hydroxyethyl)-3-cyclobutyl-oxetan-3-ol | Attack of the methyl nucleophile at a methylene carbon. libretexts.org |

This table presents predicted products based on the Sₙ2 reactivity of strained ethers with strong nucleophiles. libretexts.orgchemguide.co.uk

Transformations of the Cyclobutane Ring System

The cyclobutane ring is characterized by significant angle and torsional strain, with a total ring strain of about 26 kcal/mol. libretexts.orgfiveable.me This inherent strain makes the cyclobutane ring susceptible to reactions that lead to its cleavage or rearrangement into less strained systems, particularly five-membered rings. msu.eduuzh.ch

Selective Cleavage of Cyclobutane Bonds and Associated Mechanisms

The cleavage of the cyclobutane ring in this compound can be initiated under conditions that generate a reactive intermediate, such as a carbocation, adjacent to the ring. Oxidative cleavage is also a known pathway for cyclobutanol derivatives. For instance, treatment of tertiary cyclobutanols with oxidizing agents like Jones reagent can lead to the cleavage of the cyclobutane ring to afford 1,4-ketols or 1,4-diketones. doi.org In the case of this compound, such a reaction would likely involve the formation of a chromate ester followed by fragmentation, driven by the release of ring strain. acs.org

Another potential pathway involves radical-mediated cleavage, where the formation of a radical on the cyclobutane ring or an adjacent atom can trigger ring opening. nih.gov

Ring Expansion and Contraction Reactions of Cyclobutane Derivatives

One of the most characteristic reactions of cyclobutane systems is ring expansion, especially when a carbocation is formed on an adjacent carbon. masterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com In the context of this compound, acid-catalyzed opening of the oxetane ring could generate a tertiary carbocation at the C3 position. This intermediate is perfectly poised to undergo a 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates to the carbocationic center. masterorganicchemistry.comchemistrysteps.com

This rearrangement would expand the four-membered cyclobutane ring into a less strained five-membered cyclopentane ring, forming a spirocyclic carbocation intermediate. Subsequent trapping of this cation by a nucleophile (e.g., water) would lead to the formation of a spiro[cyclopentane-1,2'-tetrahydrofuran] derivative. This ring expansion is thermodynamically driven by the significant relief of ring strain (from ~26 kcal/mol in cyclobutane to ~6 kcal/mol in cyclopentane). chemistrysteps.com

Ring contraction of a cyclobutane ring is less common but can occur under specific conditions, for instance, in the Demyanov rearrangement of aminocyclobutanes. wikipedia.org However, for this compound, ring expansion is the more probable rearrangement pathway under cationic conditions.

Reactions of the Hydroxyl Functional Group on this compound

The tertiary hydroxyl group on this compound exhibits reactivity typical of tertiary alcohols, primarily involving reactions that proceed via carbocation intermediates or conversion of the hydroxyl into a better leaving group. msu.edu

Under strongly acidic conditions, protonation of the hydroxyl group followed by the loss of water can generate a tertiary carbocation. This carbocation can then undergo elimination (E1 pathway) to form an alkene or be trapped by a nucleophile (Sₙ1 pathway). Given the strained nature of the adjacent rings, elimination might lead to the formation of an exocyclic double bond on either the oxetane or cyclobutane ring, though rearrangements would likely compete. libretexts.org

A more controlled method for nucleophilic substitution involves converting the hydroxyl group into a superior leaving group, such as a tosylate (-OTs) or mesylate (-OMs). openstax.org Reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would form the corresponding tosylate. This derivative would then be highly susceptible to Sₙ2 displacement by a wide range of nucleophiles, even though it is a tertiary center, due to the activation provided by the excellent leaving group. However, elimination reactions would be a significant competing pathway.

Oxidation of tertiary alcohols is generally difficult and requires harsh conditions, often leading to the cleavage of carbon-carbon bonds. msu.edu Therefore, the oxidation of the tertiary alcohol in this compound without cleaving the ring systems is not a readily accessible transformation.

Table 3: Representative Reactions of the Tertiary Hydroxyl Group

| Reagent(s) | Expected Transformation | Product Type |

| Concentrated H₂SO₄, Heat | Dehydration (E1) | Alkenes (likely a mixture of isomers post-rearrangement) |

| p-Toluenesulfonyl chloride, Pyridine | Tosylation | Tertiary Tosylate |

| Sodium hydride (NaH) then CH₃I | Williamson Ether Synthesis | Tertiary Methyl Ether |

This table summarizes characteristic reactions of tertiary alcohols applied to the specific substrate. msu.edulibretexts.orgopenstax.org

Oxidation Pathways and Derivative Formation

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. chemguide.co.uklibretexts.org This inertness is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group (the carbinol carbon). chemguide.co.uklibretexts.org Typical oxidizing agents, such as those based on chromium (e.g., potassium dichromate) or other metals, require the presence of this hydrogen for the reaction to proceed to a ketone or carboxylic acid. chemguide.co.uklibretexts.org

Under forcing conditions with strong oxidizing agents, cleavage of carbon-carbon bonds can occur, leading to a mixture of degradation products rather than a synthetically useful transformation. nih.gov In the case of this compound, such harsh conditions would likely lead to the fragmentation of either the cyclobutane or the oxetane ring, diminishing its synthetic utility. The inherent strain in both the four-membered cyclobutane and oxetane rings could make the molecule susceptible to oxidative cleavage. mdpi.comlibretexts.org

Table 1: Predicted Outcome of Oxidation Reactions on this compound

| Oxidizing Agent | Typical Conditions | Expected Outcome for this compound |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heating | No reaction or decomposition libretexts.org |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | No reaction chemguide.co.uk |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | No reaction chemguide.co.uk |

| Potassium Permanganate (KMnO₄) | Strong heating, acidic/basic | Decomposition/ring cleavage |

Reduction Reactions

The tertiary alcohol group in this compound is not susceptible to reduction. The focus of reduction reactions on this molecule would therefore be on the strained oxetane ring. The reduction of the oxetane ring typically involves ring-opening to afford a 1,3-diol derivative.

While specific studies on the reduction of this compound are not prevalent, research on other substituted oxetanes provides insight into potential reaction pathways. For instance, a magnesium-catalyzed hydroboration has been shown to be effective for the regioselective ring-opening of various oxetanes, yielding secondary and tertiary alcohols. libretexts.org Another common reducing agent, lithium aluminum hydride (LiAlH₄), is known to open strained ether rings, including oxetanes. acs.org The reaction would likely proceed via nucleophilic attack of a hydride ion on one of the oxetane's α-carbons, followed by protonation to yield the corresponding 1,3-diol. The regioselectivity of the hydride attack would be influenced by the steric hindrance imposed by the cyclobutyl group.

Table 2: Potential Reduction Products of this compound

| Reagent System | Expected Product | Notes |

| 1. LiAlH₄, Et₂O2. H₃O⁺ | 1-Cyclobutyl-1,3-propanediol | Ring-opening of the oxetane. |

| Mg catalyst, [BH₄]⁻ | 1-Cyclobutyl-1,3-propanediol | Based on reactivity of other oxetanes. libretexts.org |

Substitution Reactions Involving the Tertiary Alcohol

The tertiary alcohol of this compound can undergo nucleophilic substitution reactions, primarily through an Sₙ1-type mechanism. nih.govd-nb.info This pathway is favored due to the stability of the tertiary carbocation intermediate that forms upon departure of the leaving group.

The reaction is typically initiated by protonation of the hydroxyl group with a Brønsted or Lewis acid, converting it into a good leaving group (water). nih.govd-nb.info Subsequent loss of water generates a tertiary carbocation at the 3-position of the oxetane ring. This carbocation is stabilized by the attached cyclobutyl group and the oxygen atom of the oxetane ring. The carbocation then reacts with a nucleophile to form the substitution product, with the oxetane ring remaining intact under carefully controlled, mild conditions. researchgate.netbeilstein-journals.org

Studies on 3-aryl-oxetan-3-ols have demonstrated successful lithium-catalyzed Friedel-Crafts reactions with phenols, yielding 3,3-diaryloxetanes. researchgate.net This indicates that the tertiary hydroxyl group can be selectively activated and displaced without promoting ring-opening.

Table 3: Representative Substitution Reactions Based on Analogous 3-Alkyl/Aryl-Oxetan-3-ols

| Nucleophile | Reagent/Catalyst | Product Type | Reference |

| Phenols | Li⁺ catalyst | 3-Aryl-3-cyclobutyloxetane | researchgate.netbeilstein-journals.org |

| Thiols | Li⁺ catalyst | 3-Thioether-3-cyclobutyloxetane | beilstein-journals.org |

| Alcohols | Brønsted Acid (Tf₂NH) | 3-Alkoxy-3-cyclobutyloxetane | d-nb.info |

Tandem and Cascade Reactions Incorporating this compound

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer an efficient route to complex molecular architectures. beilstein-journals.org this compound is a prime candidate for such reactions due to the presence of both a reactive tertiary alcohol and a strained oxetane ring.

A notable example of this reactivity is the Brønsted acid-catalyzed synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols and 1,2-diols. d-nb.info This reaction proceeds through a tandem sequence:

Activation of the tertiary alcohol by the acid catalyst.

Intermolecular nucleophilic attack by one of the diol's hydroxyl groups on the resulting carbocation.

Intramolecular ring-opening of the oxetane by the second hydroxyl group of the diol, forming the 1,4-dioxane ring.

Similarly, tandem Friedel-Crafts alkylation followed by intramolecular ring-opening has been reported for 3-aryloxetan-3-ols reacting with phenols, leading to the formation of 2,3-dihydrobenzofurans. beilstein-journals.org In this case, the phenol acts as a nucleophile twice: first through the aromatic ring and then through the phenolic oxygen.

For this compound, analogous tandem reactions can be envisioned. Reaction with a diol under acidic conditions could yield a spirocyclic or fused dioxane system. The cyclobutane ring would likely exert a steric influence on the approach of the nucleophile and the conformation of any intermediates, potentially affecting the stereochemical outcome of the reaction. These cascade processes highlight the utility of 3-substituted oxetan-3-ols as compact building blocks capable of generating significant molecular complexity in a single synthetic step.

Advanced Spectroscopic Characterization of 3-cyclobutyloxetan-3-ol and Its Derivatives

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. For 3-Cyclobutyloxetan-3-OL (Molecular Formula: C₇H₁₂O₂, Molecular Weight: 128.17 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 129.1. nih.gov This confirms the molecular weight of the compound.

Predicted ESI-MS Molecular Ions for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 129.1 |

| [M+Na]⁺ | 151.1 |

| [2M+H]⁺ | 257.2 |

GC-MS combines gas chromatography for separation with mass spectrometry for detection. The electron ionization (EI) source used in most GC-MS systems is a high-energy technique that causes extensive fragmentation of the molecule. libretexts.org The resulting fragmentation pattern is a unique "fingerprint" that can be used for structural elucidation.

The fragmentation of this compound would likely proceed through several pathways, initiated by the loss of an electron from an oxygen lone pair. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. beilstein-journals.org The strained oxetane and cyclobutane rings can also undergo characteristic ring-opening fragmentations.

Predicted Key Fragments in the EI Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Structure/Formula | Fragmentation Pathway |

| 110 | [C₇H₁₀O]⁺• | Loss of H₂O |

| 100 | [C₅H₈O₂]⁺• | Loss of C₂H₄ (ethylene) from cyclobutane ring |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage with loss of CH₂O and H |

| 71 | [C₄H₇O]⁺ | Cleavage of the cyclobutyl group |

| 57 | [C₄H₉]⁺ | Cyclobutyl cation |

The relative abundance of these fragments would depend on their stability.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The covalent bonds within a molecule are not static; they vibrate at specific frequencies corresponding to the infrared region of the electromagnetic spectrum. uni-muenchen.de When the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands provide a molecular fingerprint, allowing for the elucidation of the compound's structure.

For this compound, the key functional groups are the hydroxyl (-OH) group, the oxetane ring (a cyclic ether), and the cyclobutyl moiety (an aliphatic ring). The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of these groups. While a specific experimental spectrum for this compound is not widely available in the reviewed literature, its expected spectral features can be predicted based on established group frequencies for alcohols, ethers, and cycloalkanes. mdpi.commdpi.comorganic-chemistry.orgrsc.org

Key Expected Vibrational Modes for this compound:

O-H Stretching: A prominent, broad absorption band is anticipated in the region of 3600-3200 cm⁻¹. This broadening is a characteristic result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. rsc.org

C-H Stretching: Absorption bands corresponding to the stretching of carbon-hydrogen bonds are expected just below 3000 cm⁻¹. Specifically, the sp³-hybridized C-H bonds of the cyclobutyl and oxetane rings will likely appear in the 2950-2850 cm⁻¹ range. mdpi.commdpi.com

C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O stretch of the tertiary alcohol is typically strong and appears in the 1200-1100 cm⁻¹ region. The C-O-C stretching of the oxetane ring is also expected to produce a strong band, typically observed between 1000-950 cm⁻¹, a characteristic feature for strained cyclic ethers. mdpi.comacs.org

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions from C-C bond stretching and various bending vibrations (scissoring, rocking, twisting). organic-chemistry.org These peaks are unique to the specific molecule and can be used for definitive identification when compared against a reference spectrum.

The following interactive data table summarizes the predicted principal infrared absorption bands for this compound based on the analysis of its functional groups and data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Tertiary Alcohol | 3600 - 3200 | Strong, Broad |

| C-H Stretch | Cycloalkane (sp³) | 2950 - 2850 | Strong to Medium |

| C-O Stretch | Tertiary Alcohol | 1200 - 1100 | Strong |

| C-O-C Stretch | Oxetane Ring | 1000 - 950 | Strong |

| CH₂ Bend | Cycloalkane/Oxetane | ~1465 | Variable |

| O-H Bend | Tertiary Alcohol | ~1350 | Medium, Broad |

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound.

Research on various oxetane derivatives confirms these general assignments. For instance, studies on other 3-substituted oxetanols and related structures consistently report the characteristic broad O-H stretch and strong C-O stretching vibrations in the expected regions. mdpi.compsu.edu

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable to chiral analogues)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-handed circularly polarized light by optically active (chiral) molecules. rsc.org A molecule is chiral if it is non-superimposable on its mirror image. While this compound itself is an achiral molecule due to its plane of symmetry, the synthesis of chiral analogues is conceivable. The field of asymmetric synthesis has developed methods for the enantioselective construction of 3-substituted oxetanes, which could potentially be adapted to produce chiral derivatives of this compound. uni-muenchen.deacs.orgresearchgate.net

Should a chiral analogue of this compound be synthesized, for example, by introducing a chiral center on the cyclobutyl ring or by replacing the cyclobutyl group with a chiral substituent, CD spectroscopy would be an indispensable tool for its stereochemical characterization. The resulting enantiomers would be expected to produce CD spectra that are mirror images of each other, exhibiting Cotton effects (positive or negative peaks) at specific wavelengths.

The primary chromophore in a hypothetical chiral analogue of this compound would be the hydroxyl group's non-bonding electrons on the oxygen atom. Electronic transitions associated with this chromophore, typically in the vacuum ultraviolet (VUV) region (around 185-200 nm), would give rise to a CD signal. researchgate.net The sign and magnitude of the Cotton effect would be determined by the absolute configuration of the chiral center(s) and the conformation of the molecule. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, could also be employed to determine the absolute configuration by analyzing the vibrational transitions of the molecule. unige.chbeilstein-journals.org

The following interactive data table illustrates the hypothetical CD spectral data that could be obtained for a pair of enantiomers of a chiral analogue of this compound.

| Enantiomer | Transition | λ (nm) | Molar Ellipticity ([(\theta)]) (deg·cm²·dmol⁻¹) |

| (R)-enantiomer | n → σ | ~190 | Positive |

| (S)-enantiomer | n → σ | ~190 | Negative |

Table 2: Hypothetical Circular Dichroism (CD) Spectroscopy Data for a Chiral Analogue of this compound. The specific wavelength and sign of the Cotton effect are illustrative and would depend on the actual structure of the chiral derivative.

Computational and Theoretical Studies on 3-cyclobutyloxetan-3-ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For 3-cyclobutyloxetan-3-ol, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) would be appropriate for optimizing the geometry and calculating electronic parameters. rsc.orgrsc.org

Key aspects of the electronic structure that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential. The presence of the electronegative oxygen atom in the oxetane ring, along with the hydroxyl group, would lead to a significant polarization of the molecule. The oxygen atoms will exhibit a partial negative charge, while the adjacent carbon atoms and the hydroxyl hydrogen will be partially positive. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity.

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. In the context of oxetanes, the LUMO energy has been shown to correlate with the rate of hydrolysis by enzymes like microsomal epoxide hydrolase, suggesting that intrinsic reactivity is a key determinant of metabolic fate. researchgate.net For this compound, the LUMO is likely centered on the oxetane ring, making it susceptible to nucleophilic attack, a common reaction pathway for strained ethers. rsc.org

Atomic charge calculations, such as those derived from Natural Bond Orbital (NBO) analysis or Atoms in Molecules (AIM) theory, can provide a quantitative picture of the charge distribution. For instance, in protonated oxetane, the charge on the oxygen atom changes significantly upon protonation, which explains the mechanism of acid-catalyzed polymerization where an oxygen atom of one oxetane molecule attacks a carbon atom of a protonated oxetane. rsc.orgrsc.org A similar analysis for this compound would pinpoint the most electrophilic and nucleophilic sites.

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Rationale/Supporting Evidence |

| HOMO Energy | Localized primarily on the oxygen atoms of the oxetane and hydroxyl groups. | The non-bonding lone pairs of oxygen are typically the highest energy occupied orbitals. |

| LUMO Energy | Localized on the antibonding orbitals of the C-O bonds within the oxetane ring. | This is a common feature in strained ethers and is correlated with their reactivity towards nucleophiles. researchgate.net |

| Molecular Dipole Moment | Significant, due to the presence of two polar C-O bonds and an O-H bond. | The electronegativity difference between carbon, oxygen, and hydrogen leads to a net dipole moment. |

| Atomic Charges | Oxygen atoms will have a partial negative charge; carbon atoms bonded to oxygen and the hydroxyl hydrogen will have a partial positive charge. | Based on fundamental principles of electronegativity and findings from studies on similar oxetane compounds. rsc.orgrsc.org |

This table is predictive and based on computational studies of analogous oxetane and cyclobutane-containing molecules. Specific values would require dedicated quantum chemical calculations for this compound.

Conformational Analysis and Preferred Geometries

The three-dimensional structure of this compound is determined by the interplay of the geometries of the cyclobutane and oxetane rings. Both four-membered rings are known to be puckered to relieve torsional strain. Unsubstituted cyclobutane has a puckering angle of about 35 degrees, while the oxetane ring is generally less puckered. ethz.ch The introduction of substituents on the oxetane ring tends to increase the degree of puckering to minimize unfavorable eclipsing interactions. acs.orgutexas.edu

X-ray crystallographic studies on substituted oxetanes have provided valuable experimental data on their geometries. acs.orgrsc.org For example, the puckering angle of the oxetane ring in the insecticide EDO was found to be 16°. acs.org In a series of 3-substituted oxetanes, the average ring puckering angle was found to be 7.9°. ethz.ch These experimental findings can serve as benchmarks for validating the accuracy of computational models.

Table 2: Predicted Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Predicted Value/Characteristic | Rationale/Supporting Evidence |

| Oxetane Ring Conformation | Puckered | To relieve torsional strain; substitution at the 3-position increases puckering. acs.orgutexas.edu |

| Cyclobutane Ring Conformation | Puckered | Characteristic of cyclobutane to minimize angle and torsional strain. |

| Relative Orientation of Rings | A staggered or pseudo-staggered arrangement to minimize inter-ring steric repulsion. | General principle of conformational analysis to avoid steric clashes. |

| Hydroxyl Group Orientation | Likely oriented to minimize steric interactions with the cyclobutane ring. | The bulky cyclobutyl group will influence the rotational preference of the hydroxyl group. |

This table is predictive and based on known conformational preferences of oxetane and cyclobutane rings. Precise dihedral angles and bond lengths would require specific computational analysis.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, several reaction types could be modeled.

One of the most characteristic reactions of oxetanes is their ring-opening, which can be initiated by electrophiles (like acids) or nucleophiles. rsc.orgrsc.org Computational studies on the acid-catalyzed ring-opening polymerization of oxetane have shown that the reaction proceeds through a transition state where the oxygen of an incoming oxetane molecule attacks a carbon atom of a protonated oxetane. rsc.orgrsc.org The activation energies for these steps can be calculated using methods like DFT. rsc.org A similar mechanism would be expected for this compound, although the bulky cyclobutyl group might sterically hinder the approach of a nucleophile.

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane, is another area where computational modeling has been insightful. mdpi.combeilstein-journals.org While this is a synthetic route to oxetanes, studying the reverse reaction, the photolytic cleavage of the oxetane ring, can also be modeled. Such studies on homodimeric quinone-derived oxetanes have utilized a combination of DFT and multiconfigurational quantum chemistry (CASSCF/CASPT2) to characterize the conical intersections that lead to the ring opening. rsc.org

Computational modeling can also be used to predict the regioselectivity and stereoselectivity of reactions. For example, in the isomerization of 2,2-disubstituted oxetanes, DFT models have been used to understand the reaction mechanism and why different catalysts lead to different product distributions. researchgate.net For this compound, modeling the protonation of the ether oxygen versus the hydroxyl oxygen could reveal the initial step in acid-catalyzed reactions.

Table 3: Potential Computationally Modeled Reactions for this compound

| Reaction Type | Key Computational Insights | Relevant Computational Methods |

| Acid-Catalyzed Ring Opening | Identification of protonated intermediates, transition state structures for nucleophilic attack, and activation energy barriers. | DFT (e.g., B3LYP), Ab initio methods (e.g., MP2). rsc.orgrsc.org |

| Nucleophilic Ring Opening | Modeling the trajectory of nucleophilic attack, determining the regioselectivity (attack at C2 vs. C4), and calculating the activation energy. | DFT with a suitable solvent model (e.g., PCM). rsc.org |

| Thermal Decomposition | Identifying the lowest energy pathways for ring fragmentation, which could involve biradical intermediates. | Multireference methods (e.g., CASSCF) may be necessary for biradical species. |

| Oxidation of the Hydroxyl Group | Modeling the reaction with an oxidizing agent to form the corresponding ketone, oxetan-3-one. | DFT can be used to model the mechanism and predict the feasibility of the reaction. |

This table outlines potential areas of computational investigation for this compound based on known reactivity of oxetanes.

Strain Energy Calculations and Stability Assessments of the Oxetane and Cyclobutane Rings

Both the oxetane and cyclobutane rings in this compound are strained due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. The total strain energy of the molecule is a combination of the strain in both rings and any additional strain introduced by the spirocyclic fusion.

The strain energy of a cyclic compound can be calculated computationally using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations. nih.gov For example, the strain energy of substituted oxetanes and cyclobutanes has been calculated using DFT methods. nih.gov

The strain energy of unsubstituted cyclobutane is approximately 26 kcal/mol. The strain energy of oxetane is also significant, and the presence of the oxygen heteroatom influences the ring strain. mdpi.com The electronegativity of the oxygen atom can destabilize the ring compared to cyclobutane.

In this compound, the spiro-fusion at a quaternary carbon could potentially introduce additional strain. Computational calculations would be necessary to quantify this effect. The stability of the molecule is inversely related to its strain energy. A higher strain energy implies a greater thermodynamic driving force for reactions that lead to ring-opening.

The thermal stability of the molecule can be assessed by calculating the bond dissociation energies (BDEs) for various bonds in the molecule. nih.gov For substituted oxetanes, it has been found that under certain substitution patterns, bonds external to the ring may be weaker than the C-C or C-O bonds within the ring. nih.gov For this compound, the C-C bonds of the cyclobutane ring, the C-C and C-O bonds of the oxetane ring, and the C-C bond connecting the two rings would all be candidates for the initial bond cleavage upon thermal decomposition.

Table 4: Estimated Strain Energies and Stability Considerations

| Ring System | Estimated Strain Energy (kcal/mol) | Factors Influencing Stability |

| Cyclobutane | ~26 | Angle strain from ~88° bond angles and torsional strain from eclipsing interactions. |

| Oxetane | Similar to cyclobutane, but influenced by the C-O bonds. | The C-O bonds are shorter and the C-O-C angle is wider than the C-C-C angles, affecting the overall strain. acs.org |

| This compound (Overall) | Expected to be high due to the presence of two strained rings. | The spiro-fusion may introduce additional torsional and van der Waals strain. |

The strain energy values are for the parent, unsubstituted rings. The exact strain energy of this compound would need to be calculated specifically for the molecule.

Applications of 3-cyclobutyloxetan-3-ol in Contemporary Organic Synthesis

As a Fundamental Building Block for Complex Molecular Architectures

In chemical synthesis, a "building block" is a molecule with reactive functional groups that can be used for the modular construction of more complex molecular structures. researchgate.net 3-Cyclobutyloxetan-3-OL serves as an exemplary building block, particularly for introducing three-dimensional (3D) character into molecules, a feature highly sought after in drug discovery to explore new chemical space and improve pharmacological properties. rsc.orgdiva-portal.orgresearchgate.net

The rigid, spirocyclic core of this compound, where the cyclobutane and oxetane rings share a single carbon atom, provides a well-defined spatial arrangement of substituents. acs.org This is advantageous in drug design as it can reduce the conformational entropy penalty upon binding to a biological target. acs.org The tertiary alcohol provides a convenient handle for derivatization, allowing this compact 3D scaffold to be incorporated into larger, more complex architectures. For example, tertiary oxetanols can undergo reactions like Friedel–Crafts alkylation under Lewis acid catalysis to form 3,3-diaryl or 3-aryl-3-heteroaryl oxetanes, demonstrating their utility in creating elaborate molecular frameworks. rsc.orgugent.be The synthesis of spiro[3.3]heptanes, which are structurally related, highlights the growing interest in such compact, 3D building blocks for scaffold assembly in medicinal chemistry. rsc.org

Table 1: Key Features of this compound as a Synthetic Building Block

| Feature | Description | Synthetic Advantage |

| Spirocyclic Core | Fused cyclobutane and oxetane rings. | Introduces a rigid, three-dimensional structure into target molecules. diva-portal.orgacs.org |

| Tertiary Alcohol | A reactive hydroxyl group on the spiro-carbon. | Serves as a versatile point for functionalization and further molecular elaboration. ugent.benih.gov |

| Strained Rings | Contains both four-membered oxetane and cyclobutane rings. | The ring strain can be harnessed for subsequent ring-opening or rearrangement reactions. rsc.org |

Development of Functionalized Oxetane-Containing Scaffolds

The development of novel molecular scaffolds is a cornerstone of modern synthesis. This compound is an excellent starting point for creating a diverse range of functionalized oxetane-containing structures. The tertiary alcohol is the primary site for chemical modification.

A significant application involves the use of the hydroxyl group as a leaving group precursor for nucleophilic substitution reactions. While the tertiary nature and the electron-withdrawing effect of the oxetane ring can make it a relatively poor nucleophile itself, it can be readily converted into a precursor for carbocation formation, enabling the introduction of various substituents at the spiro-center. researchgate.net For instance, Lewis acid-catalyzed Friedel-Crafts alkylation of tertiary oxetanols with electron-rich arenes (like indoles) has been successfully employed to synthesize highly congested quaternary centers, a challenging task in synthesis. ugent.be This method allows for the direct installation of the 3-cyclobutyloxetane motif onto other heterocyclic systems.

Furthermore, the hydroxyl group can be derivatized through standard organic transformations. For example, 3-hydroxyoxetanes can be converted to their corresponding fluoro- or azido-derivatives using reagents like diethylaminosulfur trifluoride (DAST). nih.gov Similarly, reaction with hydroxylamine can yield 3-oximinooxetane derivatives, which are precursors to other functionalities like amines or nitro groups. These transformations highlight how this compound can serve as a versatile platform to access a wide array of functionalized spirocyclic oxetane scaffolds.

Utility in the Construction of Cyclobutane-Incorporated Structures

The construction of cyclobutane rings is a topic of continuous interest in organic synthesis. While this compound inherently possesses a cyclobutane ring, its strained spirocyclic nature suggests its potential utility in reactions that transform the oxetane ring to create new, more complex cyclobutane-containing architectures.

Lewis acid-catalyzed rearrangements of strained rings are a powerful method for skeletal reorganization. researchgate.net For example, the rearrangement of highly strained oxaspiro[2.2]pentanes (a spirocyclic system containing an epoxide and a cyclopropane) to yield cyclobutanones is a known transformation. This proceeds via acid-catalyzed opening of the epoxide followed by expansion of the cyclopropane ring.

By analogy, it is plausible that this compound could undergo a similar Lewis acid-catalyzed rearrangement. Protonation of the oxetane oxygen, followed by cleavage of a C-O bond, would generate a tertiary carbocation stabilized by the adjacent cyclobutane ring. A subsequent 1,2-alkyl shift (ring expansion of the cyclobutane) or rearrangement could potentially lead to the formation of functionalized cyclobutanone derivatives or other substituted cyclobutane systems. While specific examples of this transformation starting from this compound are not extensively documented, the known reactivity of other strained spirocyclic ethers and cyclobutylmethyl carbenium ions supports the potential for such synthetic applications. researchgate.netrsc.orgnih.gov

Role as a Bioisosteric Replacement in Scaffold Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a fundamental tactic in drug design. This approach is used to enhance potency, selectivity, and pharmacokinetic properties. This compound and its derivatives are valuable in this context, primarily serving as bioisosteres for carboxylic acids and gem-dimethyl groups. researchgate.net

The 3,3-disubstituted oxetane core (as in 3-cyclobutyloxetane) is a well-established replacement for the gem-dimethyl group. rsc.orgnih.gov This substitution can lead to significant improvements in physicochemical properties, such as increased aqueous solubility and metabolic stability, while reducing lipophilicity—a common liability for drug candidates. rsc.org The oxetane oxygen can act as a hydrogen bond acceptor, mimicking the functionality of a carbonyl group, for which it is also a recognized bioisostere.

More specifically, the 3-hydroxyoxetane moiety has been successfully investigated as a non-classical bioisostere for the carboxylic acid functional group. rsc.org Carboxylic acids are often associated with poor cell permeability and rapid metabolic clearance. Replacing a carboxylic acid with the less acidic and more permeable 3-hydroxyoxetane group can address these issues while maintaining the necessary interactions with the biological target. rsc.org A notable study demonstrated that replacing the carboxylic acid of ibuprofen with an oxetan-3-ol moiety resulted in analogs that retained activity in both enzymatic and cell-based assays. rsc.org

Table 2: Comparative Physicochemical Properties of Carboxylic Acid vs. Oxetan-3-ol Bioisosteres

This table presents a conceptual comparison based on general findings in medicinal chemistry literature. rsc.orgrsc.org

| Property | Parent Drug (with -COOH) | Bioisosteric Analog (with Oxetan-3-ol) | Rationale for Change |

| Acidity (pKa) | Typically 4-5 | Higher (less acidic) | Reduces ionization at physiological pH, potentially improving membrane permeability. rsc.org |

| Solubility | Variable, often moderate | Often improved | The polar oxetane ring can enhance aqueous solubility. rsc.org |

| Lipophilicity (LogP) | Moderate to High | Often lower | Replacement of a carbon-rich group with a polar heterocycle reduces lipophilicity. |

| Metabolic Stability | Prone to glucuronidation | More resistant to phase II metabolism | The oxetane is generally more stable to common metabolic pathways than a carboxylic acid. rsc.org |

| Hydrogen Bonding | H-bond donor and acceptor | H-bond donor (from -OH) and acceptor (from oxetane O) | Mimics the key interactions of the carboxylic acid group in a receptor binding pocket. |

Future Research Directions and Emerging Avenues for 3-cyclobutyloxetan-3-ol Chemistry

Development of Novel Catalytic and Highly Stereoselective Synthetic Methods

The predominant method for synthesizing 3-substituted-3-hydroxyoxetanes involves the addition of organometallic reagents, such as Grignard or organolithium compounds, to 3-oxetanone. google.comgoogleapis.com While effective, these stoichiometric approaches often lack stereocontrol when a prochiral nucleophile or a substituted 3-oxetanone is used, and their scalability can be hampered by the need for cryogenic temperatures and highly reactive reagents. nih.gov A significant future direction lies in the development of catalytic and enantioselective methods to access chiral analogues of 3-Cyclobutyloxetan-3-OL.

Future research should focus on asymmetric catalysis to control the formation of the tertiary stereocenter. This could involve several promising strategies:

Chiral Lewis Acid Catalysis: The addition of a cyclobutylmetal reagent to 3-oxetanone could be rendered asymmetric through the use of a chiral Lewis acid to activate the ketone.

Organocatalysis: Chiral organocatalysts could be explored for the asymmetric addition of cyclobutyl-derived nucleophiles.

Enzymatic Methods: Biocatalytic approaches, such as kinetic resolution of racemic this compound using lipases, could provide access to enantioenriched material. mdpi.com Lipase-mediated acetylation has proven highly effective for resolving various cyclic secondary alcohols. mdpi.com

The development of such methods would be a substantial advance, enabling the synthesis of single-enantiomer products crucial for probing biological interactions and developing chiral drugs.

Exploration of Unprecedented Reactivity Patterns and Transformations

The chemistry of this compound is dictated by the interplay between the strained four-membered ether and the adjacent tertiary alcohol. While oxetanes are known to undergo ring-opening reactions, particularly under acidic conditions or with nucleophiles, the presence of the spirocyclic cyclobutyl group and the hydroxyl moiety could lead to unique reactivity. acs.orgnih.gov Modifications at the carbon alpha to the oxetane oxygen, such as introducing exocyclic double bonds or spiro-cyclopropyl groups, have been shown to heighten ring strain and open up novel reaction pathways not seen in simple oxetanes. nih.govacs.org

Future investigations should aim to uncover transformations that are unique to the 3-cyclobutyl-3-hydroxyoxetane framework. Potential areas of exploration include:

Ring-Expansion Reactions: The strain inherent in both the oxetane and cyclobutane rings could be harnessed to drive selective ring-expansion reactions, providing access to larger, more complex heterocyclic systems like substituted tetrahydrofurans or oxepanes.

Fragmentation Reactions: The tertiary alcohol could serve as a handle to initiate controlled fragmentation of the scaffold, potentially yielding valuable linear building blocks with defined stereochemistry.

Intramolecular Transformations: The hydroxyl group could be used to direct reactions or participate in intramolecular cyclizations onto a functionalized cyclobutyl ring, creating novel polycyclic ether systems.

Strain-Release Functionalization: Exploring reactions that leverage the high ring strain for C-H functionalization on the cyclobutyl ring, catalyzed by transition metals, could provide a direct route to more complex derivatives without deconstructing the core scaffold.

Discovering such unprecedented reactivity would not only expand the synthetic utility of this building block but also deepen the fundamental understanding of strained-ring chemistry.

Integration into Advanced Chemical Methodologies and Design Principles

The rigid, three-dimensional structure of this compound makes it an ideal candidate for integration into modern chemical biology and drug discovery platforms. In medicinal chemistry, oxetanes are increasingly used as bioisosteres for common functional groups like gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. mdpi.comacs.org The 3-cyclobutyl-3-hydroxyoxetane motif offers a superior scaffold for exploring chemical space due to its defined exit vector and increased sp3 character compared to flat aromatic rings.

Future research should focus on incorporating this scaffold into advanced methodologies:

Fragment-Based Drug Discovery (FBDD): The low molecular weight and high three-dimensionality of this compound make it an excellent fragment for screening against biological targets. The tertiary alcohol provides a clear vector for fragment evolution and linking.

DNA-Encoded Library (DEL) Technology: The scaffold can be functionalized with a linker at the hydroxyl position for incorporation into DNA-encoded libraries, allowing for the rapid screening of millions of compounds against a wide range of protein targets.

Bioisosteric Replacement: Systematically replacing traditional groups (e.g., tert-butyl, phenyl) in known bioactive molecules with the 3-cyclobutyl-3-hydroxyoxetane moiety to evaluate its impact on potency, selectivity, and pharmacokinetic properties. The oxetane's ability to act as a strong hydrogen-bond acceptor can be a key design element. mdpi.com

The integration of this compound into these design principles will accelerate the discovery of novel chemical probes and therapeutic leads.

Q & A

Q. What are the key synthetic challenges in obtaining 3-Cyclobutyloxetan-3-OL with high purity, and how can they be methodologically addressed?

Answer: The synthesis of this compound involves managing ring strain inherent to oxetane and cyclobutane moieties, which can lead to undesired side reactions (e.g., ring-opening). Key steps include:

- Reaction Optimization : Use the Paternò-Büchi reaction or cyclization of α,ω-diols under controlled conditions to minimize side products .

- Purification : Employ gradient HPLC with C18 columns and mobile phases (e.g., water/acetonitrile) to isolate the compound. Validate purity via ¹H/¹³C NMR (e.g., characteristic oxetane C-O-C signals at 80–100 ppm) and mass spectrometry .

- Stability Monitoring : Store the compound at –20°C under inert gas to prevent hydrolysis.

Q. How should researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?

Answer:

- Experimental Setup : Prepare buffered solutions (pH 2.0, 7.4, 9.0) and incubate the compound at 37°C. Use LC-MS to track degradation products over time (e.g., 0, 24, 48 hours) .

- Control Variables : Maintain constant ionic strength (e.g., 0.15 M NaCl) and oxygen exclusion (via nitrogen purging) to isolate pH effects.

- Data Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally similar oxetanes (e.g., 3-(3,5-Difluorophenyl)oxetan-3-OL) to identify stability trends .

Advanced Questions

Q. How can computational methods like DFT predict the regioselectivity of ring-opening reactions in this compound derivatives?

Answer:

- DFT Parameters : Optimize geometries at the B3LYP/6-31G(d) level. Calculate activation energies for nucleophilic attack at oxetane vs. cyclobutane sites.

- Transition State Analysis : Use intrinsic reaction coordinate (IRC) calculations to map pathways. Compare with experimental regioselectivity (e.g., acid-catalyzed hydrolysis favoring oxetane cleavage) .

- Validation : Cross-reference computed electrostatic potential surfaces with observed reactivity in substituted analogs (e.g., electron-withdrawing groups on cyclobutane altering attack sites).

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Answer:

- Data Triangulation :

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies. Investigate batch variability in compound purity via NMR or X-ray crystallography .

- Mechanistic Studies : Perform knock-out experiments (e.g., siRNA silencing) to confirm target engagement.

Q. How can researchers optimize reaction conditions for this compound derivatization using Design of Experiments (DoE)?

Answer:

- Variable Screening : Identify critical factors (e.g., temperature, catalyst loading, solvent polarity) via Plackett-Burman design.

- Response Surface Methodology : Use central composite design to model yield vs. variables. Prioritize interactions (e.g., temperature × solvent) using ANOVA .

- Validation : Synthesize 5–10 derivatives under predicted optimal conditions. Confirm reproducibility via inter-lab collaboration.

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rate) in supplemental materials to align with journal guidelines .

- Contradiction Resolution : Apply constructive falsification frameworks to test hypotheses against empirical data .

- Safety Protocols : Follow OSHA-compliant handling (e.g., PPE, fume hoods) for toxic intermediates, referencing SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.